Desertomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

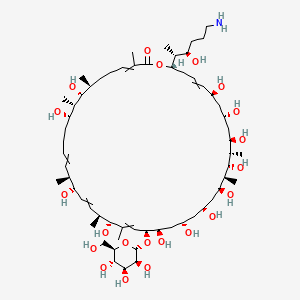

Desertomycin A is an aminopolyol polyketide that contains a macrolactone ring . It is classified as a 42-membered macrocyclic lactone with broad-spectrum activity against gram-positive and gram-negative bacteria, yeasts, and fungi . It is a metabolite of Desertomycin and is known to exhibit both antibacterial and cytostatic action .

Molecular Structure Analysis

Desertomycin A has a molecular formula of C61H109NO21 . Its structure includes a macrolactone ring . High-resolution electrospray ionization mass spectrometry (HRESI(+)MS) analysis revealed a quasimolecular ion ([M + H] +) ion peak at m/z 1192.7584, indicative of the molecular formula and requiring eight double bond equivalents (DBE) .Physical And Chemical Properties Analysis

Desertomycin A is a white amorphous solid . It has a molecular weight of 1192.51 . The exact mass is 1191.75 . The elemental analysis shows that it contains C, 61.44; H, 9.21; N, 1.17; O, 28.17 .Aplicaciones Científicas De Investigación

Antibiotic Activity

Desertomycin A is known for its broad-spectrum antibiotic activity. It is effective against both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for treating a variety of bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, Desertomycin A also exhibits activity against yeasts and fungi . This suggests that it could be used in the treatment of various fungal infections.

Anti-Tuberculosis Activity

One of the most significant applications of Desertomycin A is its strong antibiotic activity against Mycobacterium tuberculosis . This is particularly interesting because tuberculosis is a major global health problem, and the emergence of drug-resistant strains has made the search for new effective drugs a priority.

Anti-Cancer Activity

Desertomycin A has shown cytotoxic activity against human tumor cell lines . This suggests that it could have potential applications in cancer therapy. Specifically, it has been found to inhibit the life-activity of leukemic cells and Ehrlich ascites cells .

Bioactive Secondary Metabolite Production

Desertomycin A is produced by certain strains of the Streptomyces genus . These bacteria are known for their ability to produce a wide range of bioactive secondary metabolites, which have potential applications in various fields, including medicine and agriculture.

Genetic Research

The biosynthetic gene cluster responsible for the production of Desertomycin A has been identified and cloned . This opens up possibilities for genetic manipulation and heterologous expression, which could lead to the production of novel compounds with potentially useful properties.

Mecanismo De Acción

Target of Action

Desertomycin A is a macrocyclic polyketide antibiotic that exhibits broad-spectrum activity against gram-positive and gram-negative bacteria, yeasts, and fungi . It has been found to be effective against a variety of bacterial strains, including multidrug-resistant pathogens .

Mode of Action

It has been observed to have both antibacterial and cytostatic effects This suggests that it may inhibit bacterial growth and proliferation, possibly by interfering with essential cellular processes

Biochemical Pathways

The biosynthesis of Desertomycin A involves a complex series of enzymatic reactions. It is produced by the bacterium Streptomyces nobilis . The biosynthetic gene cluster for Desertomycin A has been identified and cloned, and it includes nineteen genes . The production of Desertomycin A is thought to be initiated by a polyketide synthase enzyme, which catalyzes the formation of a macrocyclic lactone .

Pharmacokinetics

It is known that desertomycin a is a crystalline product with low solubility in water and absolute alcohols, ether, and acetone, but higher solubility in alcohols containing some water . This could potentially affect its bioavailability and distribution within the body.

Result of Action

Desertomycin A exhibits significant cytotoxic effects. In vitro experiments have shown that it inhibits the life-activity of leukemic cells and Ehrlich ascites cells . It exhibits a cytostatic effect at certain concentrations and a cytolytic effect at higher concentrations .

Action Environment

The production of Desertomycin A by Streptomyces nobilis can be influenced by environmental factors. For instance, the use of a modified crowded plate technique, which utilizes complex microbial interactions, has been shown to elicit antimicrobial production from otherwise silent biosynthetic gene clusters . This suggests that the action, efficacy, and stability of Desertomycin A could potentially be influenced by the microbial environment and interactions.

Propiedades

IUPAC Name |

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPDQSQJNFFSAS-BMFWIKAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109NO21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

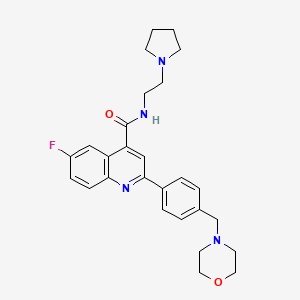

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)